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molecular formula C6H15N<br>C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3 B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No. B044863
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Patent
US07173137B2

Procedure details

Synthesis of Dienes 23 and 24 as illustrated in FIG. 4. EDC Coupling of Alcohol 18a with Keto Acid 21. A solution of keto acid 21 (2.43 g, 14.3 mmol, 1.2 equiv), 4-(dimethylamino)pyridine (4-DMAP, 0.145 g, 1.2 mmol, 0.1 equiv) and alcohol 18a (4.048 g, 11.9 mmol, 1.0 equiv) in methylene chloride (40 mL, 0.3 M) was cooled to 0° C. and then treated with 1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride (EDC, 2.74 g, 14.3 mmol, 1.2 equiv). The reaction mixture was stirred at 0° C. for 2 h and then at 25° C. for 12 h. The solution was concentrated to dryness in vacuo, and the residue was taken up in EtOAc (10 mL) and water (10 mL). The organic layer was separated, washed with saturated NH4Cl solution (10 mL) and water (10 mL) and dried (MgSO4). Evaporation of the solvents followed by flash column chromatography (silica gel, 4% EtOAc in hexanes) resulted in pure keto ester 22a (5.037 g, 86%). Step B. Aldol Condensation of Ester 22a with Aldehyde 7. A solution of keto ester 22a (1.79 g, 3.63 mmol, 1.0 equiv) in THF (15 mL) was added via cannula to a freshly prepared solution of lithium diisopropylamide [LDA; formed by addition of n-BuLi (2.83 mL, 1.6 M solution in hexanes, 4.58 mmol, 1.25 equiv) to a solution of diisopropylamine (0.61 mL, 4.36 mmol, 1.2 equiv) in THF (30 mL) at −10° C. and stirring for 30 min] at −78° C. After 15 min the reaction mixture was allowed to warm to −40° C. and was stirred for 45 min. The reaction mixture was cooled to −78° C. and a solution of aldehyde 7 (0.740 g, 5.8 mmol, 1.6 equiv) in THF (15 mL) was added dropwise. The resulting mixture was stirred for 15 min, then warmed to 40° C. for 30 min, cooled back to −78° C. and then quenched by slow addition of saturated aqueous NH4Cl solution (10 mL). The reaction mixture was warmed to 25° C., diluted with EtOAc (10 mL) and the aqueous phase was extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), concentrated under reduced pressure and subjected to flash chromatographic purification (silica gel, 5 20% EtOAc in hexanes) to afford a mixture of aldol products 23 (926 mg, 42%) and 24 (724 mg, 33%), along with unreacted starting keto ester 22a (178 mg, 10%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
keto ester
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Keto Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
keto acid
Quantity
2.43 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
4.048 g
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C[AlH]C[CH:7]([CH3:9])[CH3:8])C.[CH:10]([N-:13][CH:14]([CH3:16])[CH3:15])([CH3:12])[CH3:11].[Li+:17]>CN(C)C1C=CN=CC=1.C(Cl)Cl.C1COCC1>[Li:17][CH2:10][CH2:9][CH2:7][CH3:8].[CH:10]([NH:13][CH:14]([CH3:16])[CH3:15])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
keto ester
Quantity
1.79 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Dienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Keto Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
keto acid
Quantity
2.43 g
Type
reactant
Smiles
Name
alcohol
Quantity
4.048 g
Type
reactant
Smiles
Name
Quantity
0.145 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride
Quantity
2.74 g
Type
reactant
Smiles
Step Eight
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 25° C. for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NH4Cl solution (10 mL) and water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
resulted in pure keto ester 22a (5.037 g, 86%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Li]CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.58 mmol
AMOUNT: MOLARITY
AMOUNT: VOLUME 2.83 mL
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C(C)(C)NC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.36 mmol
AMOUNT: VOLUME 0.61 mL
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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